6-Ethyl-5-hydroxy-2,7-dimethoxynaphthalene-1,4-dione
Overview
Description
6-Ethyl-5-hydroxy-2,7-dimethoxynaphthalene-1,4-dione is an organic compound known for its unique chemical structure and significant biological activities. This compound is a derivative of naphthoquinone, characterized by the presence of ethyl, hydroxy, and methoxy groups attached to the naphthalene ring.
Mechanism of Action
Target of Action
It has been shown to exhibit antibiotic and antiproliferative activities, suggesting that it may target bacterial cells and proliferating cells .
Mode of Action
Given its antibiotic and antiproliferative activities, it is plausible that it interacts with its targets, leading to inhibition of bacterial growth and cell proliferation .
Result of Action
Its antibiotic and antiproliferative activities suggest that it may inhibit bacterial growth and cell proliferation .
Biochemical Analysis
Biochemical Properties
6-Ethyl-5-hydroxy-2,7-dimethoxynaphthalene-1,4-dione plays a significant role in biochemical reactions. It has been shown to interact with enzymes and proteins involved in oxidative stress responses and cellular metabolism. For instance, this compound can inhibit the activity of certain oxidoreductases, which are enzymes that catalyze oxidation-reduction reactions. Additionally, this compound can form complexes with metal ions, influencing the activity of metalloenzymes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria. Furthermore, this compound can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to DNA and RNA, interfering with nucleic acid synthesis and function. Additionally, this compound can inhibit the activity of topoisomerases, enzymes that regulate the topology of DNA during replication and transcription. By inhibiting these enzymes, this compound can prevent the proliferation of rapidly dividing cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been shown to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and heat. Long-term studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit tumor growth. At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the compound’s ability to generate reactive oxygen species and induce oxidative stress .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites. These metabolites can further interact with cellular components, influencing metabolic flux and altering metabolite levels. The compound’s interaction with glutathione and other antioxidants also plays a role in its metabolic processing .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can bind to transport proteins, such as albumin, which facilitates its distribution in the bloodstream. The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, such as the liver and adipose tissue .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can localize to the mitochondria, where it exerts its pro-apoptotic effects by disrupting mitochondrial membrane potential and promoting the release of apoptogenic factors. Additionally, the compound can be found in the nucleus, where it interacts with DNA and RNA, affecting gene expression and nucleic acid synthesis .
Preparation Methods
The synthesis of 6-Ethyl-5-hydroxy-2,7-dimethoxynaphthalene-1,4-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2,7-dihydroxynaphthalene, which is then subjected to alkylation and methoxylation reactions to introduce the ethyl and methoxy groups, respectively . The final step involves oxidation to form the quinone structure. Industrial production methods may vary, but they generally follow similar reaction pathways with optimized conditions for large-scale synthesis .
Chemical Reactions Analysis
6-Ethyl-5-hydroxy-2,7-dimethoxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Its biological activities suggest potential therapeutic applications, particularly in treating infections and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
6-Ethyl-5-hydroxy-2,7-dimethoxynaphthalene-1,4-dione is unique due to its specific substitution pattern on the naphthalene ring. Similar compounds include:
2,7-Dimethoxyjuglone: Lacks the ethyl group but shares the methoxy and quinone functionalities.
5-Hydroxy-2,7-dimethoxynaphthalene-1,4-dione: Similar structure but without the ethyl group.
These compounds also exhibit biological activities, but the presence of the ethyl group in this compound enhances its lipophilicity and potentially its biological efficacy .
Properties
IUPAC Name |
6-ethyl-5-hydroxy-2,7-dimethoxynaphthalene-1,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-4-7-10(18-2)5-8-12(14(7)17)9(15)6-11(19-3)13(8)16/h5-6,17H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSHMRFACGPISX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C2C(=C1O)C(=O)C=C(C2=O)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90567677 | |
Record name | 6-Ethyl-5-hydroxy-2,7-dimethoxynaphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90567677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15254-86-1 | |
Record name | 6-Ethyl-5-hydroxy-2,7-dimethoxynaphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90567677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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